Product packaging for 2,4-Dihydro-3H-pyrazole-3-thione(Cat. No.:CAS No. 63562-25-4)

2,4-Dihydro-3H-pyrazole-3-thione

Cat. No.: B13350315
CAS No.: 63562-25-4
M. Wt: 100.14 g/mol
InChI Key: GJWAZBMKPWSEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dihydro-3H-pyrazole-3-thione is a sulfur-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This structure is part of a class of nitrogen-sulfur heterocycles known for their electron-rich nature, which facilitates binding with diverse biological targets and enzymes . Key Research Areas and Potential Applications: Antimicrobial Research: Derivatives of related 1,2,4-triazole-3-thiones have demonstrated significant broad-spectrum antibacterial and antifungal activities in vitro . Specific analogs have shown exceptional activity against fungal strains like Candida tenuis and bacteria such as Mycobacterium luteum with minimum inhibitory concentration (MIC) values as low as 0.9 µg/mL and 3.9 µg/mL, respectively . This makes the core structure a valuable template for developing new antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR) . Anticancer and Antitumor Investigations: Compounds bearing this pharmacophore have been screened for cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) . Molecular modeling studies suggest that active derivatives may exert their effects by influencing the mitogen-activated protein kinase (MAPK) pathway through the inhibition of key serine-threonine protein kinases like BRAF and MEK . The presence of the thione group in the structure is often associated with these observed biological activities . Neurological and CNS Research: Closely related triazole-3-thione analogs have been identified as novel anticonvulsant drug candidates. Research indicates that their mechanism of action may involve modulation of voltage-gated sodium channels (VGSCs) in the central nervous system, offering a potential avenue for treating neurological disorders such as epilepsy . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. Its structure allows for further functionalization, enabling the exploration of new chemical space for biological activity . Note: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2S B13350315 2,4-Dihydro-3H-pyrazole-3-thione CAS No. 63562-25-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63562-25-4

Molecular Formula

C3H4N2S

Molecular Weight

100.14 g/mol

IUPAC Name

1,4-dihydropyrazole-5-thione

InChI

InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6)

InChI Key

GJWAZBMKPWSEKO-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC1=S

Origin of Product

United States

Synthetic Methodologies for 2,4 Dihydro 3h Pyrazole 3 Thione and Its Advanced Derivatives

Classical Cyclocondensation Strategies

The traditional and most fundamental approach to the synthesis of the pyrazole (B372694) ring involves the cyclocondensation of a binucleophile, typically hydrazine (B178648) or its substituted derivatives, with a 1,3-dielectrophilic species. This strategy remains a robust and widely utilized method for preparing a variety of pyrazole derivatives.

Reactions Involving Hydrazine and Substituted Hydrazines with 1,3-Difunctional Systems

The Knorr pyrazole synthesis and related reactions represent the quintessential method for pyrazole formation. nih.gov This approach is centered on the reaction of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl component. beilstein-journals.org

For the specific synthesis of 2,4-dihydro-3H-pyrazole-3-thione, a suitable 1,3-difunctional starting material containing a thiocarbonyl group is required. The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the electrophilic centers of the 1,3-difunctional system, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction, particularly with substituted hydrazines, can sometimes lead to the formation of isomeric products. beilstein-journals.org

A general representation of this classical synthesis is depicted below:

Table 1: Examples of Classical Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProductReference
Hydrazine1,3-DiketonesPyrazoles beilstein-journals.org
Phenylhydrazine (B124118)Ethyl AcetoacetatePhenyl-substituted Pyrazolones nih.gov
2,4-Dinitrophenyl hydrazineEthyl Acetoacetate2,4-Dinitrophenyl-substituted Pyrazoles nih.gov

One-Pot Cyclization Protocols

One-pot, three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative are particularly common for the synthesis of polysubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org These reactions proceed through a tandem Knoevenagel condensation, Michael addition, and cyclization-dehydration sequence. organic-chemistry.org

Innovative Synthetic Approaches

In recent years, significant efforts have been directed towards the development of more sustainable, efficient, and versatile methods for pyrazole synthesis. These innovative approaches often utilize advanced catalytic systems, multicomponent reactions, and novel reaction pathways.

Catalytic Reaction Systems (e.g., Meglumine-Mediated Cyclocondensation)

The use of catalysts has revolutionized the synthesis of pyrazole derivatives, offering milder reaction conditions, shorter reaction times, and improved yields. A variety of catalysts, including metal nanoparticles, solid acids, and organocatalysts, have been employed. nih.gov

A notable example is the use of meglumine (B1676163), a biodegradable and inexpensive amino sugar, as a catalyst for the synthesis of pyrazole derivatives. ias.ac.inpsu.edursc.org Meglumine has been shown to be a highly effective catalyst in one-pot, multicomponent reactions for the synthesis of functionalized pyrazoles, such as those bearing a coumarin (B35378) unit. psu.edursc.org It is believed to act as a bifunctional catalyst, with its amino group providing basicity and its hydroxyl groups facilitating the reaction through hydrogen bonding. psu.edu The use of meglumine in aqueous or aqueous-ethanolic media further enhances the green credentials of these synthetic protocols. ias.ac.inpsu.edu

Table 2: Meglumine-Catalyzed Synthesis of Pyrazole Derivatives

ReactantsCatalystSolventKey FeaturesReference
Salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, HydrazineMeglumineAqueous-EthanolEco-friendly, High yields, Short reaction time psu.edursc.org
Aldehydes or Ketones, ThiosemicarbazideMeglumineWaterGreen, Reusable catalyst, Excellent yields ias.ac.in

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity. nih.gov The synthesis of pyrazole derivatives, including those with fused ring systems like dihydropyrano[2,3-c]pyrazoles, is well-suited to MCR strategies. nih.govnih.gov

A typical four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate (B1144303). nih.govnih.gov The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, often facilitated by a catalyst. nih.govarkat-usa.org The versatility of MCRs allows for the generation of a diverse library of pyrazole derivatives by simply varying the starting components. nih.gov

Directed Ring-Closure Synthesis

Directed ring-closure synthesis represents a more strategic approach to the construction of the pyrazole ring, where the connectivity of the final product is pre-determined by the design of the starting material. This can involve intramolecular cyclization reactions where the reacting functionalities are positioned to favor the formation of the desired pyrazole ring.

While specific examples for the directed ring-closure synthesis of this compound are not extensively detailed in the provided literature, the general principles can be applied. For instance, a molecule containing a hydrazone and a thiocarboxylic acid derivative at appropriate positions could undergo an intramolecular cyclization to form the target pyrazole-3-thione. This approach offers a high degree of control over the final structure and can be particularly useful for the synthesis of complex or highly substituted derivatives. The key to this strategy is the careful design and synthesis of the acyclic precursor that contains all the necessary atoms and functional groups for the subsequent ring-forming reaction.

Principles of Green Chemistry in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance efficiency. nih.govjetir.org These strategies focus on the use of environmentally benign solvents, alternative energy sources, and catalysts to create more sustainable chemical processes. researchgate.netsci-hub.senih.gov

A significant advancement in green synthesis is the use of alternative energy sources like microwave irradiation and ultrasound. researchgate.netdergipark.org.trnih.gov Microwave-assisted synthesis, for instance, offers a rapid and solvent-free method for producing pyrazolone (B3327878) derivatives with high regioselectivity. scielo.br This technique has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields. dergipark.org.trscielo.brresearchgate.net For example, the reaction of β-keto esters with hydrazines can be efficiently carried out under microwave irradiation without any solvent. scielo.br Similarly, ultrasound-assisted synthesis provides an eco-friendly and efficient alternative to conventional heating, reducing energy consumption and the need for solvents. nih.govnih.govresearchgate.net

The use of water as a green solvent is another cornerstone of eco-friendly pyrazole synthesis. researchgate.net Multicomponent reactions conducted in water offer several advantages, including short reaction times, excellent yields, and the elimination of toxic organic solvents. researchgate.net Furthermore, solvent-free "grinding" techniques at room temperature represent an even more environmentally friendly approach, minimizing waste and energy usage. nih.govresearchgate.net

The effectiveness of these green methodologies can be evaluated using various metrics, such as atom economy, E-factor (environmental factor), and reaction mass efficiency. researchgate.netmygreenlab.org These metrics provide a quantitative assessment of the "greenness" of a chemical process, encouraging the adoption of more sustainable practices. researchgate.netmygreenlab.org

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

MethodEnergy SourceSolventCatalystKey Advantages
Microwave-assisted SynthesisMicrowavesOften solvent-free or green solvents (e.g., water, ethanol)Various, including solid base catalystsRapid reaction times, high yields, reduced energy consumption. dergipark.org.trscielo.brnih.gov
Ultrasound-assisted SynthesisUltrasoundGreen solvents (e.g., water, ethanol)Often catalyst-free or employs green catalystsReduced reaction times, lower energy consumption, improved yields. nih.govnih.govresearchgate.net
Multicomponent Reactions in WaterConventional heating or room temperatureWaterOften catalyst-free or uses water-soluble catalystsElimination of toxic organic solvents, operational simplicity, high atom economy. researchgate.net
Solvent-free GrindingMechanical energyNoneNone or solid-state catalystsMinimizes waste, no solvent required, energy-efficient. nih.govresearchgate.net

Control of Regioselectivity in Synthetic Pathways

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing substituted pyrazoles, including derivatives of this compound. The desired biological activity of these compounds often depends on the specific arrangement of substituents on the pyrazole ring. google.comnih.gov

One of the primary methods for controlling regioselectivity is through the careful selection of reactants and reaction conditions. google.comnih.gov For instance, the reaction of unsymmetrical β-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. The regiochemical outcome can often be directed by modulating the electronic and steric properties of the substituents on both reactants. google.com

A notable strategy for achieving high regioselectivity is the use of [3+2] cycloaddition reactions. organic-chemistry.org The reaction between in situ generated nitrile imines from hydrazonoyl halides and vinylsulfonium salts, for example, provides pyrazole derivatives with high regioselectivity under mild conditions. organic-chemistry.org Similarly, the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides also exhibits high regioselectivity. organic-chemistry.org

Furthermore, one-pot, three-component synthesis procedures have been developed to afford 3,5-disubstituted 1H-pyrazoles with good yields and high regioselectivity. organic-chemistry.org These methods often involve the condensation of an aldehyde and tosylhydrazine followed by a cycloaddition with a terminal alkyne. organic-chemistry.org The regioselectivity of such reactions can be confirmed using two-dimensional NMR techniques like 2D-NOESY and HMBC. rsc.org

In some cases, the choice of catalyst can influence the regiochemical outcome. For example, an iron-catalyzed route for the synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols has been shown to be highly regioselective. organic-chemistry.org

The synthesis of tetra-substituted phenylaminopyrazoles has been achieved with controlled chemo- and regio-selectivity through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines. nih.gov Stepwise protocols have also been investigated to understand and control the regioselectivity of the reaction. nih.gov

Table 2: Regioselective Synthesis of Pyrazole Derivatives

Reaction TypeReactantsCatalyst/ConditionsRegioselectivity
[3+2] CycloadditionVinylsulfonium salts and nitrile iminesMild conditionsHigh
[3+2] CycloadditionDiazo compounds and alkynyl bromidesIn situ generationHigh
One-pot, three-component reactionAldehydes, tosylhydrazine, and terminal alkynesVariousHigh
Iron-catalyzed reactionDiarylhydrazones and vicinal diolsIron catalystHigh
CondensationActive methylene reagents, phenylisothiocyanate, and substituted hydrazinesOne-pot or stepwiseControlled

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, provides critical insights into the functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 2,4-Dihydro-3H-pyrazole-3-thione. The spectrum is analyzed for key absorption bands that confirm the molecular structure and its tautomeric state. While a dedicated spectrum for the unsubstituted parent compound is not widely published, data from substituted pyrazole (B372694) and triazole-thione derivatives allow for the prediction of characteristic vibrational frequencies. mdpi.comderpharmachemica.com

Key expected vibrational bands for the thione tautomer include:

N-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrazole ring. In some substituted pyrazole compounds, these N-H absorptions have been observed between 3304 and 3219 cm⁻¹. tandfonline.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. For the CH₂ group at position 4, stretching vibrations would be expected in the lower end of this range.

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is anticipated to be in the 1636-1600 cm⁻¹ range. tandfonline.com

C=S Stretching (Thione): The C=S stretching vibration is a key marker. This band is generally found in the region of 1250-1050 cm⁻¹. In a related triazole-thione derivative, this absorption was observed at 1249 cm⁻¹. mdpi.com Its intensity can vary and it often couples with other vibrations.

C-N Stretching: The C-N stretching vibrations of the pyrazole ring are typically observed in the 1290-1100 cm⁻¹ range. nih.govresearchgate.net

Ring Deformation: Pyrazole ring deformation vibrations are found at lower frequencies, with one such mode for a substituted pyrazole observed experimentally at 634 cm⁻¹. derpharmachemica.com

The presence of a strong S-H stretching band around 2600-2550 cm⁻¹ and the absence of the characteristic C=S band would indicate the presence of the thiol tautomer.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Reference/Comment
N-H Stretch 3400 - 3200 Broad band, characteristic of pyrazole N-H. tandfonline.com
C-H Stretch (CH₂) 3000 - 2850 Aliphatic C-H stretch.
C=N Stretch 1636 - 1600 Pyrazole ring vibration. tandfonline.com
C=S Stretch 1250 - 1050 Key thione group vibration. mdpi.com

Laser-Raman Spectroscopy

Laser-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C=S bond should give a strong Raman signal. The symmetric vibrations of the pyrazole ring would also be prominent. While specific experimental data for the title compound is scarce, studies on pyrazole and related heterocycles show that Raman spectra are effective for assigning ring vibrations. documentsdelivered.com The assignment of fundamental frequencies is often supported by theoretical calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to establish connectivity and stereochemistry. The spectra can also provide definitive evidence for the predominant tautomeric form in solution. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For the this compound tautomer, the following signals are expected:

N-H Protons: The protons on the nitrogen atoms (N1-H and N2-H, depending on the specific tautomer) would likely appear as broad singlets in the downfield region, typically between δ 8.0 and 12.0 ppm. Their chemical shift can be highly dependent on the solvent and concentration. In one substituted pyrazole-thiourea derivative, N-H protons were observed at δ 8.87, 9.31, and 11.94 ppm. tandfonline.com

C4-H₂ Protons: The two protons of the methylene (B1212753) group at position 4 would be expected to appear as a singlet around δ 3.4 ppm, as seen in the analogous 2,4-dihydro pyrazolone (B3327878) tautomer. researchgate.net

C5-H Proton: The proton at position 5 would likely resonate as a singlet or a multiplet depending on coupling with the neighboring N-H proton. Its chemical shift would be influenced by the adjacent C=S group.

The thiol tautomer (1H-pyrazole-5-thiol) would present a significantly different spectrum, notably featuring a distinct S-H proton signal and aromatic-like signals for the pyrazole ring protons.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Reference/Comment
N-H 8.0 - 12.0 Broad Singlet Solvent dependent. tandfonline.com
C4-H₂ ~ 3.4 Singlet Based on pyrazolone analog. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The key signal for confirming the thione structure is the C=S carbon.

C3 (C=S Carbon): The thiocarbonyl carbon is expected to be significantly deshielded, appearing far downfield. In related heterocyclic thiones, the C=S signal appears in the range of δ 170-200 ppm. For example, a C=S carbon in a 1,2,4-triazole-3-thione derivative was reported at δ 172.8 ppm mdpi.com, while a thiocarbonyl in a thiopyrano[2,3-d]thiazole was seen at δ 194.79 ppm. nih.gov

C5 Carbon: The chemical shift of the C5 carbon will be influenced by the adjacent nitrogen atoms.

C4 Carbon: The C4 methylene carbon is expected to resonate in the aliphatic region of the spectrum.

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Expected Chemical Shift (ppm) Reference/Comment
C3 (C=S) 170 - 200 Characteristic thiocarbonyl signal. mdpi.comnih.gov
C5 140 - 155 Influenced by adjacent heteroatoms.

Advanced Two-Dimensional NMR Techniques (e.g., DEPT, HMQC, HMBC, NOESY)

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show the C4 methylene carbon as a negative signal and the C5 methine carbon as a positive signal, while the C3 quaternary carbon would be absent.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the ¹H signals of the C4 and C5 protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary carbons. For the title compound, HMBC would show correlations from the C4-H₂ protons to the C3 (C=S) and C5 carbons. The N-H protons would also show correlations to C3 and C5, confirming the connectivity around the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space. This can help to confirm the tautomeric form and the conformation of the molecule. For example, a NOESY spectrum could show spatial correlations between the N-H protons and the protons at C5. researchgate.net

These advanced techniques, used in combination, provide a comprehensive and unambiguous structural characterization of this compound. nih.gov

Coordination-Induced Shifts in NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives in solution. Coordination of the pyrazole-3-thione moiety to a metal center induces significant changes in the chemical shifts of the protons and carbons near the coordination site. These coordination-induced shifts (CIS) provide valuable information about the binding mode of the ligand.

For instance, in the ¹H NMR spectra of trans-2,3-dihydrofuran-linked pyrazole hybrids, the methine protons on the dihydrofuran ring exhibit specific coupling constants. The observation of vicinal coupling constants (J) below 6.0 Hz is characteristic of a trans configuration. nih.gov In cis-2,3-dihydrofurans, this coupling constant is typically in the range of 7–10 Hz, whereas for trans isomers, it falls between 4–7 Hz. nih.gov These distinct differences in coupling constants allow for the unambiguous assignment of the relative stereochemistry of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is instrumental in determining the molecular weight and elemental formula of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of a molecule.

For various substituted 2,4-dihydro-3H-pyrazol-3-one derivatives, HRMS (ESI, m/z) has been used to confirm their calculated molecular formulas. The observed mass-to-charge ratios ([M+H]⁺) are typically within a very narrow margin of the calculated values, confirming the identity of the synthesized compounds. rsc.org For example, the calculated m/z for C₁₇H₁₇N₂O [M+H]⁺ was 265.1335, and the found value was 265.1338. rsc.org Similarly, for C₁₇H₁₆FN₂O [M+H]⁺, the calculated value was 283.1241, and the found value was 283.1240. rsc.org

The fragmentation patterns observed in the mass spectra can also provide structural information. Studies on related 1,2,4-triazole-3-thiones have shown that the fragmentation pathways can be determined by varying the fragmentor voltage in ESI-MS. researchgate.netnuph.edu.ua

Table 1: HRMS Data for Selected 2,4-Dihydro-3H-pyrazol-3-one Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
2aC₁₇H₁₇N₂O265.1335265.1338
2bC₁₇H₁₆FN₂O283.1241283.1240
2cC₁₇H₁₆ClN₂O299.0946299.0947

Data sourced from supporting information for a research article. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For pyrazole derivatives, UV absorption spectra have been reported in the gas phase. researchgate.net The technique is sensitive and can be used for the detection and quantification of compounds, often in aqueous solutions, although gas-phase measurements are also possible. researchgate.net While specific UV-Vis data for the parent this compound is not detailed in the provided context, the technique is a standard method for characterizing such heterocyclic systems. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a definitive method for determining the three-dimensional structure of crystalline compounds.

While single-crystal X-ray diffraction is ideal, polycrystalline XRD can be used to analyze the structure of complex materials and crystalline powders when single crystals are not available. This technique provides information about the crystal lattice and phase purity of a sample.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula. For instance, the structure of a 1,2,4-triazole (B32235) Schiff base containing a pyrazole ring was confirmed in part by elemental analysis, alongside other spectroscopic methods. researchgate.net

Thermogravimetric Analysis Data Unavailable for this compound

Comprehensive searches for specific thermogravimetric analysis (TGA) data and detailed research findings on the thermal stability of this compound have not yielded any specific results for this compound.

While research exists on the thermal decomposition of related pyrazole and triazole-thione derivatives, this information is not directly applicable to the unsubstituted parent compound, this compound. The thermal stability and decomposition profile of a chemical compound are highly dependent on its specific molecular structure and substituent groups. Therefore, presenting data from analogous but structurally distinct compounds would not provide a scientifically accurate representation for the subject of this article.

Further research is required to determine the specific thermal properties of this compound. Without dedicated studies on this particular molecule, any discussion on its TGA profile would be speculative and fall outside the scope of established scientific findings.

Tautomerism in 2,4 Dihydro 3h Pyrazole 3 Thione Systems

Thiol-Thione Tautomeric Equilibria and Forms

The most prominent tautomerism in 2,4-Dihydro-3H-pyrazole-3-thione systems is the thiol-thione equilibrium. This involves the interconversion between the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (-SH).

In solution, this compound and its derivatives can exist as a mixture of tautomeric forms. The equilibrium between these forms is dynamic and highly dependent on the solvent's polarity and its ability to form hydrogen bonds. nih.govencyclopedia.pub For instance, in nonpolar solvents, some pyrazole (B372694) derivatives tend to form dimers stabilized by intermolecular hydrogen bonds. mdpi.com However, in strong acceptor solvents like DMSO, these intermolecular hydrogen bonds are disrupted, favoring monomeric species. mdpi.com

Beyond the primary thiol-thione tautomerism, other equilibria, such as azo-hydrazone tautomerism, can be observed in appropriately substituted pyrazole systems, like pyrazole azo dyes. nih.govnju.edu.cn In these cases, the equilibrium can be influenced by factors like pH and complexation with metal ions. nju.edu.cn For many pyrazole systems, the hydrazone form is often dominant under conventional conditions. nju.edu.cn

Theoretical studies, often employing quantum chemical calculations, have been instrumental in understanding the relative stabilities of these tautomers in the gas phase and in solution. nih.govresearchgate.net These studies consistently indicate that for 1,2,4-triazole-3-thiones, the thione form is the most stable tautomer in the gas phase. nih.govresearchgate.net The solvent can have a significant impact; for example, in 3-methyl-5-pyrazolone, the keto form predominates in the isolated molecule and low-polarity solvents, while the hydroxy tautomer is favored in DMSO solution. researchgate.net

The general consensus for compounds like 1,2,4-triazole-3-thiones is that the thione form prevails in neutral and acidic media, while the equilibrium shifts towards the thiol form in an alkaline solution. jocpr.com

In the solid state, the tautomeric preference is often more defined than in solution. X-ray crystallography provides unambiguous determination of the dominant tautomeric form in the crystal lattice. mdpi.comrsc.org For many pyrazole derivatives, the tautomer present in the solid state is also the most abundant one in solution. researchgate.net

Solid-state NMR (CP/MAS) is another powerful technique to study tautomerism in the solid phase, often corroborating the findings from X-ray diffraction. mdpi.combohrium.com Theoretical calculations have also been employed to study the structure and tautomerism of N-unsubstituted pyrazoles in the solid state, exploring cyclic and linear oligomers and the pathways for intermolecular proton transfer. rsc.org For many thione-containing heterocyclic compounds, the thione tautomer is the predominant form in the solid state. researchgate.net

Spectroscopic Probes for Tautomerism

Various spectroscopic techniques are crucial for identifying and quantifying the different tautomeric forms of this compound and its analogs in both solution and the solid state.

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is one of the most powerful tools for studying tautomeric equilibria. bohrium.comresearchgate.net By analyzing chemical shifts and coupling constants, it is possible to distinguish between the different tautomers. mdpi.comresearchgate.net

For instance, in the study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of the compound were compared with those of its "fixed" O-methyl and N-methyl derivatives, which represent the OH- and NH-forms, respectively. mdpi.com The close resemblance of the spectra of the parent compound to the O-methyl derivative confirmed the predominance of the OH-isomer in CDCl₃ solution. mdpi.com

The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant has been identified as a diagnostic tool to differentiate between 1H-pyrazol-5-ol (OH form) and 1,2-dihydro-3H-pyrazol-3-one (NH form) tautomers. researchgate.net The OH and CH forms exhibit ²J values of approximately 9–11 Hz, whereas in the NH form, this coupling constant is significantly smaller, around 4–5 Hz. researchgate.net

In some cases, the interconversion between tautomers is rapid on the NMR timescale, leading to averaged signals. nih.gov Lowering the temperature or performing solid-state NMR can sometimes "freeze out" the individual tautomers, allowing for their distinct observation. nih.govbohrium.com

Table 1: Selected ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives in CDCl₃ mdpi.com

CompoundPyrazole N-1Pyrazole N-2Pyrazole C-3Pyrazole C-5
1-Phenyl-1H-pyrazol-3-ol191.7247.9160.6129.1
3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH-form)195.6261.7--
1-Phenyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one (Fixed NH-form)---142.3

This table illustrates how the chemical shifts of the pyrazole ring nitrogens and carbons differ significantly between the tautomeric forms, allowing for their identification.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the different tautomers often exhibit distinct absorption spectra. nju.edu.cnjocpr.com The π → π* and n → π* electronic transitions are sensitive to the electronic structure of the molecule, which changes between the thiol and thione forms.

For example, in the study of pyridine-2,6-dione based Disperse Yellow dyes, the azo-hydrazone tautomerism was successfully monitored by UV-Vis spectroscopy, with the equilibrium being influenced by pH and metal ion complexation. nju.edu.cn The hydrazone form was found to be dominant under conventional conditions. nju.edu.cn Similarly, for 1,2,4-triazole-3-thiones, UV-spectrophotometry has been used to prove the existence of the thione-thiol equilibrium. jocpr.com Theoretical calculations of UV-Vis spectra can also support the experimental findings and help in the assignment of the observed absorption bands to specific tautomers. nih.govnih.gov The gas-phase UV absorption spectrum of pyrazole is dominated by a π → π* transition around 205-211 nm. researchgate.net

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that can provide valuable information about the electronic environment of quadrupolar nuclei (nuclei with a spin quantum number I > 1/2), such as ¹⁴N and ³⁵Cl. mdpi.comdu.ac.inwikipedia.org Since the electric field gradient at the nucleus is highly sensitive to the local chemical bonding and structure, NQR can be a powerful tool for studying tautomerism in the solid state. mdpi.comresearchgate.net

For instance, ³⁵Cl NQR spectroscopy was used to determine that 3,5-dichloro-1,2,4-triazole exists as the 1H-tautomer in the crystalline state. mdpi.com The NQR frequency of the chlorine atom is influenced by whether the adjacent nitrogen is of a "pyridinic" or "pyrrolic" character, allowing for the differentiation of tautomeric forms. mdpi.com NQR is particularly useful as it probes the molecule in the absence of an external magnetic field, providing a direct measure of the quadrupole coupling constant, which is a product of the nuclear quadrupole moment and the electric field gradient. wikipedia.orgarxiv.org

Computational Approaches to Tautomeric Stability and Energetic Pathways

Computational quantum chemistry has become an indispensable tool for elucidating the complex tautomeric equilibria in heterocyclic systems like this compound. Through the use of sophisticated theoretical models, researchers can predict the relative stabilities of different tautomers, map the energetic pathways for their interconversion, and understand the influence of environmental factors such as solvents. These studies provide molecular-level insights that are often difficult to obtain through experimental methods alone.

The primary tautomeric forms of this compound are the thione form and its corresponding thiol tautomers, 1H-pyrazole-3-thiol and 1H-pyrazole-5-thiol. Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), have been crucial in determining the energetic landscape of this system. mdpi.comnih.gov

Research Findings on Tautomeric Stability

A significant computational study on the tautomerism of 1H-pyrazole-5-thiol and its related forms provides critical insights into the stability of this compound. mdpi.comacs.org Calculations performed at the DFT (B3LYP) and MP2 levels of theory with the 6-311G++(d,p) basis set have been used to evaluate the relative stabilities of all possible tautomers in both the gas phase and in solution. researchgate.netresearchgate.net

In the gas phase, the thiol forms, specifically 1H-pyrazole-5-thiol and 1H-pyrazole-3-thiol, are generally found to be the most stable tautomers. researchgate.netresearchgate.net However, the presence of a solvent dramatically alters the energetic ordering. Computational models incorporating solvent effects, often using the Polarizable Continuum Model (PCM), show a significant stabilization of the thione form. researchgate.netdntb.gov.ua In solution, the this compound (the thione form) and the 1H-pyrazole-3-thiol tautomer are predicted to be the predominant species. researchgate.netresearchgate.net This shift is attributed to the larger dipole moment of the thione tautomer, which leads to stronger interactions with the polar solvent environment. nih.gov

The relative stability is also influenced by the nature of substituents on the pyrazole ring. Studies on substituted pyrazoles have shown that electron-donating groups tend to stabilize specific tautomeric forms, while electron-withdrawing groups favor others. mdpi.com For instance, in related systems, electron-donating groups were found to stabilize the tautomer where the exocyclic group is at the C3 position. mdpi.com

Energetic Pathways and Activation Barriers

Beyond determining the relative stabilities of the tautomers, computational methods are used to explore the mechanisms and energetic barriers of the proton transfer reactions that connect them. The interconversion between tautomers can occur through intramolecular or intermolecular pathways. Intramolecular proton transfer in isolated azole molecules typically involves a high activation energy barrier. nih.gov

Computational studies on related azoles reveal that the presence of solvent molecules, particularly water, can significantly lower this activation barrier by facilitating an intermolecular proton transfer. mdpi.comnih.gov Water molecules can form hydrogen-bonded bridges, creating a shuttle for the proton and establishing a much lower energy pathway for tautomerization. For pyrazole itself, calculations have shown that a transition state involving two water molecules is particularly effective at lowering the activation barrier for the 1,2-proton transfer. mdpi.com While specific activation energies for this compound are not extensively documented in the provided context, the principles derived from studies on pyrazole and other substituted azoles suggest that solvent-assisted or self-association mechanisms are the most likely pathways for tautomeric interconversion under typical conditions. nih.govencyclopedia.pub

The following tables summarize the qualitative findings from computational studies on the relative stability of pyrazole-3-thione tautomers.

Table 1: Predicted Relative Stability of Tautomers in Different Phases

Phase Most Stable Tautomers Computational Methods Reference
Gas Phase 1H-Pyrazole-5-thiol, 1H-Pyrazole-3-thiol DFT, MP2 researchgate.netresearchgate.net
Solution This compound, 1H-pyrazole-3-thiol DFT (PCM), MP2 (PCM) researchgate.netresearchgate.net

Table 2: Factors Influencing Tautomeric Equilibrium

Factor Influence Computational Insight References
Solvent Polarity Stabilizes the more polar thione tautomer. The higher dipole moment of the thione form leads to stronger solute-solvent interactions. nih.gov
Substituents Electron-donating or withdrawing groups can favor different annular tautomers. Alters the electronic distribution and stability of the pyrazole ring. mdpi.com

| Proton Transfer | Water-assisted intermolecular transfer is energetically favored over intramolecular transfer. | The activation energy barrier is significantly lowered by the formation of hydrogen-bonded transition states. | mdpi.comnih.gov |

Reactivity and Reaction Mechanisms of 2,4 Dihydro 3h Pyrazole 3 Thione

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in 2,4-dihydro-3H-pyrazole-3-thione is a potent nucleophile, a characteristic attributed to its polarizability and the presence of lone pairs of electrons. This high nucleophilicity allows the sulfur atom to readily participate in various reactions, most notably alkylation and acylation. libretexts.org

The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous compounds, leading to a range of electrophilic substitutions at the sulfur atom that are not typically observed with their oxygen counterparts. libretexts.org For instance, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org

This enhanced reactivity of the sulfur atom makes this compound a valuable intermediate in the synthesis of various sulfur-containing heterocyclic compounds.

Ring Opening and Recyclization Reactions

Under certain conditions, the pyrazole (B372694) ring of this compound can undergo ring-opening and subsequent recyclization reactions. These transformations often lead to the formation of different heterocyclic systems. For instance, the reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition at the thione group, followed by the spontaneous opening of the dithiole ring with the extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. nih.gov

Similarly, ring-opening and cyanomethylation followed by intramolecular cyclization of spirocyclopropanepyrazoles provides a route to pyrano[2,3-c]pyrazoles. researchgate.net These types of reactions highlight the versatility of the pyrazole-3-thione core as a scaffold for the synthesis of a diverse range of heterocyclic compounds.

Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified at various positions, allowing for the synthesis of a wide array of functionalized derivatives. These derivatization strategies are crucial for tuning the molecule's physical, chemical, and biological properties. mdpi.comnih.gov

The nitrogen atoms of the pyrazole ring can be alkylated or functionalized using various reagents and conditions. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org For instance, the reaction of pyrazoles with alkyl halides in the presence of potassium carbonate in DMF leads to the formation of N-substituted pyrazoles. organic-chemistry.org

Enzyme-catalyzed N-alkylation has also been reported as a highly selective method. nih.gov Furthermore, N-alkylation can be achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. mdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often influenced by steric factors. mdpi.com

The nucleophilic sulfur atom is readily alkylated to form S-alkylated pyrazole derivatives. This reaction typically proceeds by treating the pyrazole-3-thione with an alkyl halide in the presence of a base. khpi.edu.ua This S-functionalization is a key step in the synthesis of various biologically active compounds.

The active methylene (B1212753) group at the C4 position of the pyrazole ring and the amino groups in aminopyrazoles can participate in condensation reactions with carbonyl compounds and amines. For example, 3-methyl-1-phenyl-5-pyrazolone undergoes Knoevenagel condensation with benzaldehydes to form 4-benzylidene derivatives. ekb.eg

The reaction of 2-aryl-5-phenyl-2,4-dihydro-3H-pyrazol-3-ones with cyclopentanone (B42830) can yield either 4-cyclopentylidene or 4-cyclopentyl derivatives depending on the reaction conditions. researchgate.net Condensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with various reagents can lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. ekb.eg These reactions are fundamental in building more complex molecular architectures based on the pyrazole scaffold.

Mannich reactions are utilized to introduce aminomethyl groups onto the pyrazole ring. This three-component condensation reaction typically involves the pyrazole, formaldehyde, and a primary or secondary amine. derpharmachemica.comzsmu.edu.ua These reactions are valuable for synthesizing N-methyl derivatives and other Mannich bases of pyrazoles, which often exhibit significant biological activities. derpharmachemica.comnih.gov The reaction of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine (B6355638) derivatives via a Mannich reaction has been used to generate novel compounds. nih.gov

Interactive Data Table of Compounds

Compound NameStructure
This compoundC3H4N2S
1,3,4-ThiadiazoleC2H2N2S
Pyrano[2,3-c]pyrazoleC6H4N2O
N-Substituted Pyrazoles-
S-Alkylated Pyrazole-
4-Benzylidene-3-methyl-1-phenyl-5-pyrazoloneC17H14N2O
Pyrazolo[1,5-a]pyrimidineC6H5N3
N-Methyl PyrazoleC4H6N2

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the pyrazole ring system. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the heterocyclic core. To participate in these couplings, the pyrazole ring is typically activated, often by converting the hydroxyl group of the tautomeric pyrazolone (B3327878) form into a triflate (trifluoromethanesulfonate) or by direct halogenation of the ring.

Commonly employed methods include the Suzuki-Miyaura and Negishi couplings. The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. beilstein-journals.orgrsc.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrazole halide/triflate, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

The Negishi coupling follows a similar catalytic cycle but utilizes an organozinc reagent as the coupling partner. orientjchem.org This method is particularly effective for creating C-C bonds with alkyl, benzyl, and aryl groups. researchgate.net Successful Negishi couplings of 4-halo-5-trifluoromethyl-1H-pyrazoles have been achieved using various organozinc reagents, with the choice of palladium catalyst and ligand being crucial for optimizing yields. For instance, the use of ligands like XPhos and JosiPhos has been shown to be key for the success of challenging C-C and C-N cross-couplings involving pyrazole electrophiles.

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving pyrazole derivatives.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki-MiyauraPyrazole TriflatesArylboronic AcidsPd(OAc)₂ / dppfAryl-substituted Pyrazoles
Suzuki-MiyauraBromo- or Iodo-pyrazolesArylboronic AcidsPd₂ (dba)₃ / XPhosAryl-substituted Pyrazoles
NegishiPyrazole TriflatesAlkyl Zinc HalidesPd(dba)₂ / P(o-tol)₃Alkyl-substituted Pyrazoles researchgate.net
Negishi4-Iodo-pyrazolesBenzylzinc HalidesPd(PPh₃)₄Benzyl-substituted Pyrazoles
Buchwald-Hartwig4-Bromo-pyrazolesAminesPd₂(dba)₃ / JosiPhosAmino-substituted Pyrazoles

Detailed Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations is fundamental to optimizing reaction conditions and predicting outcomes. For pyrazole derivatives, significant research has been dedicated to elucidating the pathways of key reactions, such as palladium-catalyzed couplings and various cyclization processes.

A prominent example is the mechanism of the Suzuki-Miyaura coupling, which is a cornerstone of pyrazole functionalization. rsc.org

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) species into the carbon-halide or carbon-triflate bond of the pyrazole substrate. This forms a square planar Pd(II) complex. rsc.org

Transmetalation: A base activates the organoboron compound (e.g., R-B(OH)₂) to form a more nucleophilic borate (B1201080) species (e.g., R-B(OH)₃⁻). This species then transfers its organic group (R) to the Pd(II) complex, displacing the halide or triflate ligand. beilstein-journals.org This is often the rate-determining step.

Reductive Elimination: The two organic ligands on the palladium center (the pyrazole and the newly transferred group) couple, forming a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Mechanistic studies have also shed light on more complex transformations. For instance, investigations into pyrazole synthesis via the oxidation-induced N-N coupling of diazatitanacycles revealed that the reaction proceeds through a rate-determining initial oxidation, with coordination of the oxidant to the metal center being critical for reactivity.

Formation of Intermediate Species (e.g., Sulfonium Ions, Vinylidenepyrazolones)

The diverse reactivity of the pyrazole-3-thione/pyrazolone scaffold is rooted in its ability to form various reactive intermediates. Pyrazolin-5-one derivatives, in particular, have been identified as highly effective substrates for generating complex and functionalized pyrazole structures through asymmetric synthesis.

While the direct observation of transient species like sulfonium ions from the thione is not widely documented, the analogous oxygen-containing pyrazolones readily participate in reactions that imply the formation of reactive intermediates. One such class of intermediates is the alkylidene or vinylidenepyrazolone. These species are typically generated through Knoevenagel condensation between a pyrazolone and an aldehyde or ketone. The resulting exocyclic double bond acts as a reactive handle for subsequent transformations. For example, pyrano[2,3-c]pyrazoles can be synthesized via a Michael addition of a pyrazolone to a Knoevenagel adduct (an α,β-unsaturated system) generated in situ.

Furthermore, pyrazolone-derived Morita–Baylis–Hillman (MBH) carbonates can be used to generate allylic ylides in the presence of a Lewis base catalyst. These ylides are potent intermediates for cycloaddition reactions, reacting with species like arynes to produce complex spirocyclic frameworks. The formation of these intermediates is crucial for cascade reactions that build molecular complexity in a single pot.

Intramolecular Cyclization Pathways

The pyrazole scaffold is an excellent platform for constructing fused heterocyclic systems via intramolecular cyclization. Palladium catalysis is frequently employed to facilitate these transformations, leading to the efficient synthesis of polycyclic structures with significant biological potential.

A notable example is the synthesis of 3H-pyrazolo[3,4-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling. In this process, a 2-haloarylaldehyde reacts with a potassium 2-aminobenzoate (B8764639) derivative of a pyrazole. The reaction proceeds via two key steps:

Imination: The amine on the pyrazole substrate condenses with the aldehyde to form an imine intermediate.

Intramolecular Coupling: A palladium catalyst, often in conjunction with a copper co-catalyst, facilitates an intramolecular C-C bond formation between the pyrazole ring and the aryl ring, accompanied by the extrusion of carbon dioxide (decarboxylation).

This strategy has also been applied to synthesize related systems like pyrazolo[3,4-g]isoquinolines. Other palladium-catalyzed intramolecular cyclizations include aza-Wacker-type reactions, which can form aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides through the formation of a new C-N bond. These cascade reactions, which can involve C-H activation and annulation steps, provide direct access to complex fused and spirocyclic heterocycles.

Cycloaddition Reaction Mechanisms (e.g., [4+2] Cycloaddition)

Cycloaddition reactions are powerful methods for ring construction, and pyrazole derivatives can participate in these transformations as either the 2π or 4π component. While [3+2] cycloadditions are common in pyrazole synthesis, the scaffold can also engage in [4+2] cycloadditions, also known as Diels-Alder reactions.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted, pericyclic process to form a six-membered ring. The 4H-pyrazole tautomer of the pyrazole core can act as the diene component. The reactivity of the 4H-pyrazole in these reactions is highly dependent on its substituents and structure.

Mechanism and Reactivity in [4+2] Cycloadditions:

Role of Substituents: The reaction is a normal-electron-demand Diels-Alder, where an electron-rich diene reacts fastest with an electron-poor dienophile. However, the reactivity of the 4H-pyrazole diene can be dramatically enhanced by placing electron-withdrawing groups, such as fluorine, at the C4 position.

Electronic Effects: Computational studies using Density Functional Theory (DFT) have shown that fluoro-substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, accelerating the reaction. This effect is attributed in part to hyperconjugative antiaromaticity, which destabilizes the planar diene ground state and lowers the activation barrier for the cycloaddition.

Structural Effects: Creating a spirocyclic center at C4 of the pyrazole ring, for example by incorporating an oxetane, can also significantly increase Diels-Alder reactivity without the electronic perturbation of fluorine atoms.

These reactions provide a pathway to complex bicyclic structures, and the principles have been explored for developing highly reactive dienes for use in "click" chemistry applications.

Metal Coordination Chemistry of 2,4 Dihydro 3h Pyrazole 3 Thione Ligands

Ligand Design and Synthesis Strategies

The synthesis of 2,4-dihydro-3H-pyrazole-3-thione and its derivatives often begins with commercially available starting materials. A common strategy involves the reaction of hydrazine (B178648) derivatives with β-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazine hydrate (B1144303) or phenylhydrazine (B124118) with diethyl ethoxymethylenemalonate can yield unprotected and phenyl-protected acylpyrazolones, respectively. nih.govacs.org Similarly, substituted hydrazines can be reacted with malonates in the presence of a base like potassium carbonate to produce acylpyrazolone precursors. acs.org

Further functionalization of the pyrazole (B372694) ring is a key aspect of ligand design, allowing for the tuning of electronic and steric properties. This can involve introducing various substituents at different positions of the pyrazole core. For example, new pyrazole derivatives have been synthesized by reacting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one with a series of aldehydes, substituted amines, and other reagents. researchgate.net These synthetic strategies provide a versatile toolkit for creating a library of pyrazole-based ligands with tailored properties for specific metal coordination and applications.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands can be achieved through several methods. A common approach involves the in situ deprotonation of the ligand followed by reaction with a metal salt. For instance, deprotonation of an NNN pincer ligand featuring pyrazole moieties with lithium diisopropylamide (LDA) followed by transmetalation with iron(III) chloride yields trigonal bipyramidal Fe(III) complexes. nih.gov

Another method involves the direct reaction of the ligand with a metal salt in an appropriate solvent. For example, mononuclear complexes of cadmium(II), copper(II), and iron(III) have been obtained by reacting a pyrazole-acetamide ligand with the respective metal salts in an aqueous ethanolic solution. nih.gov The stoichiometry of the reactants, typically a 1:2 or 1:1 metal-to-ligand ratio, plays a crucial role in determining the final complex structure. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature, can also influence the outcome of the synthesis.

Synthesis of Main Group, Lanthanide, and Actinide Complexes

The versatile nature of pyrazolone-type ligands extends to their ability to form complexes with a wide range of metals beyond the transition series, including main group elements, lanthanides, and actinides. nih.govacs.orgresearchgate.net The synthesis of these complexes often follows similar strategies to those used for transition metals, typically involving the reaction of the deprotonated ligand with a suitable metal precursor.

For main group elements, complexes have been prepared by reacting the ligand with alkali metal hydroxides or methoxides to form an intermediate salt, which then undergoes salt metathesis with another metal salt. nih.gov The synthesis of lanthanide and actinide complexes has also been successfully demonstrated, showcasing the broad utility of these ligands in f-element chemistry. nih.govacs.orgresearchgate.netmdpi.com These findings highlight the capacity of acylpyrazolone ligands to coordinate with metals of varying ionic radii, leading to a diverse array of coordination compounds. nih.govresearchgate.net

Coordination Modes and Bonding Interactions (e.g., SNO Donor, Tridentate, Bidentate)

This compound and its derivatives exhibit a remarkable diversity in their coordination modes, a key factor contributing to their extensive use in coordination chemistry. researchgate.net These ligands can act as neutral monodentate donors or, more commonly, as anionic bidentate or tridentate chelating agents upon deprotonation.

The potential for multiple coordination sites, including the nitrogen atoms of the pyrazole ring and the sulfur or oxygen atom of the thione/one group, allows for various bonding interactions. nih.govmaterials-science.info For example, pyrazole-based ligands with an NOS-donor set have been shown to coordinate to metal centers in a tridentate fashion. materials-science.info In other cases, they can act as bidentate ligands, coordinating through two nitrogen atoms or a nitrogen and an oxygen/sulfur atom. nih.govresearchgate.net This flexibility in coordination enables the formation of complexes with different geometries and nuclearities, from mononuclear species to polynuclear and polymeric structures. nih.govresearchgate.netresearchgate.net

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography of Coordination Geometries)

X-ray crystallography has revealed a wide range of coordination geometries for these complexes, including distorted octahedral, pentagonal-bipyramidal, and square-planar arrangements. nih.govacs.orgresearchgate.netmaterials-science.info For instance, the crystal structure of an iron(II) complex with a tridentate dihydro(pyrazole)(pyridylpyrazole)borate ligand showed a distorted N6 octahedron. nih.gov In another example, palladium(II) and platinum(II) complexes with a pyrazole-based ligand featuring an NOS-donor set adopted a square-planar geometry. materials-science.info These structural studies are crucial for understanding the bonding interactions between the ligand and the metal ion and for correlating the structure with the observed properties of the complex.

Complex Metal Ion Coordination Geometry Reference
[Fe{H2B(3,5-(CH3)2-pz)(pypz)}2]Fe(II)Distorted N6 Octahedron nih.gov
[PdCl2(thhd)]Pd(II)Square-planar materials-science.info
[PtCl2(thpd)]Pt(II)Square-planar materials-science.info
Zinc Complex with hcmpZn(II)Tetrahedral sci-hub.se
[NiCl(H2O)2(thpd)]ClNi(II)Skew-trapezoidal bipyramid materials-science.info
Cu(L1)2(C2H5OH)22Cu(II)Octahedral nih.gov
[Cd(L1)2Cl2]Cd(II)Octahedral nih.gov

Supramolecular Architectures and Hydrogen Bonding Interactions in Complexes

Hydrogen bonding plays a pivotal role in the solid-state structures of metal complexes derived from this compound ligands, often leading to the formation of intricate supramolecular architectures. researchgate.netrsc.org These non-covalent interactions can occur between the ligands of adjacent complex units, between ligands and solvent molecules, or between the complex and counter-ions. researchgate.netresearchgate.net

Electrochemical Investigations of Metal Complexes

Electrochemical studies of metal complexes with this compound ligands provide valuable insights into their redox properties and electronic structure. Techniques such as cyclic voltammetry are employed to probe the oxidation and reduction potentials of the metal center and the ligand.

Investigations into the electrochemical behavior of these complexes can reveal information about the stability of different oxidation states of the metal ion and the influence of the ligand environment on the redox potentials. For instance, the binding of a copper(II) ion to a pyrazolone-derived ligand was studied, and the deprotonation of the resulting complex was monitored by UV/Vis spectroscopy, yielding a pKa value. researchgate.net Such studies are essential for understanding the electronic communication between the metal and the ligand and for designing complexes with specific redox activities for applications in catalysis, sensing, and materials science.

Applications in Advanced Materials and Chemical Technologies

Role as Versatile Synthetic Intermediates and Building Blocks

The pyrazole (B372694) nucleus is a fundamental scaffold in organic synthesis, and 2,4-Dihydro-3H-pyrazole-3-thione, along with its oxygen analog pyrazolone (B3327878), serves as a highly versatile building block for creating a diverse array of more complex molecules. nih.govnih.govmdpi.com The reactivity of the pyrazole ring, particularly at its multiple reaction sites, allows for extensive functionalization, making it a valuable precursor in medicinal chemistry and materials science. nih.gov

These pyrazole derivatives are key starting materials for the synthesis of various condensed heterocyclic systems. nih.gov For instance, they are used to construct pyrazolo[1,5-a]pyrimidines, pyrazolotriazines, and other fused-ring structures that are of significant interest for their biological and pharmacological properties. nih.govkit.edu The synthesis of heterocycles containing pyrazole, thiazole, and triazole moieties is a subject of considerable interest to both academic and industrial researchers due to their wide-ranging applications. nih.gov

The general synthetic utility is highlighted by their role in multicomponent reactions (MCRs), which allow for the efficient, one-pot assembly of complex molecules, adhering to the principles of green chemistry. nih.govnih.gov The pyrazole core is considered essential for the chemical, pharmaceutical, and agricultural industries, making these compounds one of the most valuable classes of nitrogen-containing heterocycles. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole Derivatives

Starting Material Reaction Type Resulting Heterocycle Reference
3(5)-Aminopyrazoles Condensation Pyrazolo[1,5-a]pyrimidines nih.gov
Pyrazolyltriazenes Cyclative Cleavage Pyrazolo[3,4-d] primachemicals.comwikipedia.orgosf.iotriazines kit.edu
Pyrazolin-N-thioamides Cyclocondensation Pyrazolyl-thiazoles nih.gov

Development of Functional Materials (e.g., Dyestuff Industry, Optical Materials)

The conjugated electronic system of the pyrazole ring is central to its application in functional materials, particularly dyes and optical materials.

Dyestuff Industry: Pyrazolone derivatives are foundational to a significant class of commercial dyes. wikipedia.org Their chemical structure allows for straightforward synthesis and modification through reactions like diazotization and coupling, which enables the production of a wide spectrum of colors. primachemicals.comnih.gov These are often referred to as azopyrazolones and include commercially important colorants like Tartrazine (Acid Yellow 23), Pigment Yellow 13, and Mordant Red 19. wikipedia.org The pyrazolone core's ability to undergo these reactions makes it a staple in the textile, printing ink, and food industries for creating vibrant and stable colors. researchgate.netprimachemicals.com While the thione analog is less common in final dye structures, its chemical similarity and role as a potential precursor link it directly to this field.

Optical Materials: The unique photophysical properties of pyrazole derivatives make them attractive candidates for advanced optical materials. ias.ac.in Research has focused on their use in materials with nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.netnih.gov Studies have shown that specific pyrazole derivatives exhibit significant third-order NLO properties, including two-photon absorption. researchgate.netnih.gov

Furthermore, pyrazole units have been incorporated into the main or side chains of polymers to create heterocyclic polyamides with enhanced thermal stability, mechanical strength, and specific optical activities. ias.ac.in These materials are being explored for use in electrophotography, transistors, and photoresists. ias.ac.in The conjugated π-electronic system of the pyrazole scaffold is responsible for its promising photoluminescence and electrochemical properties, which are key to these applications. ias.ac.inmdpi.com

Catalytic Applications in Chemical Transformations

While this compound itself is not typically used as a direct catalyst, its derivatives are crucial as ligands in homogeneous catalysis. The pyrazole unit's ability to coordinate with transition metals, combined with its proton-responsive (protic) nature, allows for the creation of sophisticated metal-ligand complexes that can catalyze a variety of chemical transformations. nih.gov

Protic pyrazole complexes, particularly those involving ruthenium, rhodium, and iridium, have shown significant catalytic activity. nih.govresearchgate.net These complexes are effective in reactions such as:

Dehydrogenation: Catalyzing the release of hydrogen from substrates like formic acid. nih.gov

Oxidation: Facilitating aerobic oxidation reactions. nih.gov

Cascade Reactions: Mediating multi-step transformations, for example, converting propargyl alcohols and hydrazines into functionalized pyrazoles. arkat-usa.org

The role of the pyrazole ligand is often multifaceted. It can stabilize the metal center, and the acidic N-H proton can participate directly in the catalytic cycle, for instance, through proton transfer steps that are essential for substrate activation or product release. nih.gov The electronic properties of the pyrazole ring can be tuned by adding different substituents, which in turn modifies the catalytic activity of the metal complex. nih.gov Metal complexes featuring pyrazole-based ligands have also been investigated for their antibacterial activity, where the metal-ligand interaction is key to their biological function. nih.gov

Development of Fluorescent Chemosensors

Pyrazole derivatives are a superior and widely used scaffold for the design of fluorescent chemosensors. rsc.org These sensors are small organic molecules that signal the presence of specific ions or molecules by a change in their fluorescence, a process that is highly sensitive and easily detectable. rsc.orgnih.gov The wide synthetic versatility and notable photophysical properties of pyrazoles make them ideal for this purpose. rsc.org

Researchers have developed pyrazole-based probes for detecting a variety of analytes, including:

Metal Cations: Such as Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. nih.gov

Anions: Including acetate (B1210297) and fluoride. ias.ac.in

Biomolecules and Explosives: Such as glutathione (B108866) and picric acid. nih.gov

The design of these chemosensors often involves linking the pyrazole unit to a fluorophore and a specific recognition site. The pyrazole ring frequently acts as a key part of the coordination site, binding to the target analyte. nih.gov This binding event alters the electronic structure of the molecule, leading to a change in its photophysical properties, such as chelation-induced enhanced fluorescence (CHEF). nih.gov The ability to fine-tune the structure of the pyrazole derivative allows for the development of highly selective and sensitive sensors for environmental monitoring and biological imaging. rsc.orgnih.gov

Table 2: Examples of Pyrazole-Based Fluorescent Chemosensors

Sensor Type Target Analyte Sensing Mechanism Reference
Pyridine–pyrazole derivative Al³⁺ Chelation-induced enhanced fluorescence (CHEF) nih.gov
Pyridine–pyrazole-based dye Fe³⁺ Colorimetric and fluorescent response nih.gov

Investigations in Solvation Processes

The study of how a solute interacts with solvent molecules, known as solvation, is critical for understanding chemical reactivity and behavior in solution. Pyrazole derivatives have been the subject of such investigations, particularly focusing on solvatochromism—the change in a substance's color (and its UV-visible absorption spectrum) with a change in solvent polarity. osf.ioacs.org

Studies on pyrazole cyanine (B1664457) dyes and other push-pull pyrazoline derivatives have shown that their electronic absorption spectra are sensitive to the polarity of the solvent. osf.ioacs.org This sensitivity arises from the difference in how polar and nonpolar solvents stabilize the ground and excited electronic states of the dye molecule. By analyzing these spectral shifts in various solvents, researchers can gain insight into the intermolecular interactions and the nature of the solvation shell surrounding the molecule. acs.orgmpg.de

Future Directions and Prospective Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemistry. For pyrazole-3-thiones, future research will likely concentrate on moving beyond traditional methods to embrace innovative and sustainable alternatives.

Furthermore, electrochemical synthesis presents a green alternative to conventional chemical methods for creating metal complexes of pyrazole-3-thione derivatives. researchgate.netresearchgate.netresearchgate.net This technique reduces the need for chemical oxidizing or reducing agents, often leading to cleaner reaction profiles and easier purification. Future work could explore the direct electrochemical synthesis of the pyrazole-3-thione ring itself or its functionalized variants.

The principles of green chemistry will also drive the exploration of:

Catalytic methods: Utilizing catalysts, such as in the catalytic deuteration of olefinic bonds, can lead to more efficient and selective syntheses. googleapis.com

Alternative energy sources: Microwave-assisted and ultrasound-assisted synthesis could accelerate reaction times and improve yields.

Benign solvent systems: Replacing hazardous organic solvents with water, ethanol, or other green alternatives is a critical goal. googleapis.com

Synthetic StrategyPotential AdvantagesRelevant Research Area
One-Pot SynthesisReduced steps, less waste, higher efficiencyCondensed pyrazole (B372694) derivatives humanjournals.com
Electrochemical MethodsFewer reagents, cleaner reactionsMetal complexes of derivatives researchgate.netresearchgate.net
Catalytic RoutesHigh selectivity, improved efficiencyFunctional group transformation googleapis.com

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A thorough understanding of the structural and electronic properties of 2,4-dihydro-3H-pyrazole-3-thione is crucial for its rational application. While standard techniques like ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy are well-established, future research will leverage more advanced and synergistic approaches. researchgate.net

Advanced NMR techniques , such as two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR (CP/MAS), can provide unambiguous structural elucidation, especially for complex, functionalized derivatives. epdf.pub Studies on related metal complexes have utilized specialized techniques like ¹¹¹Cd NMR and para-hydrogen induced polarization to probe metal-ligand interactions and dynamic processes in solution. researchgate.net

X-ray absorption spectroscopy (XAS) , including Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the local coordination environment of metal ions in complexes of pyrazole-3-thione ligands. researchgate.netresearchgate.netresearchgate.net This is particularly valuable for materials that are difficult to crystallize.

Computational and molecular modeling methods are becoming indispensable. epdf.pub High-level quantum chemical calculations, such as coupled-cluster and density functional theory (DFT), can predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data. epdf.pubresearchgate.net These computational studies are vital for understanding tautomeric equilibria, reaction mechanisms, and the electronic structure of both the thione and its metal complexes.

MethodologyType of InsightExample Application
Advanced NMRDetailed structural connectivity, dynamicsElucidation of complex derivatives, metal complex stereochemistry researchgate.net
X-ray Absorption Spectroscopy (EXAFS)Local atomic structure around a metal centerCharacterization of non-crystalline metal chelates researchgate.netresearchgate.net
Molecular ModelingElectronic structure, reaction pathways, spectral predictionCoupled-cluster study of pyrazole structure and spectra epdf.pub
X-ray DiffractionPrecise 3D molecular and crystal structureStructure determination of metal complexes researchgate.netresearchgate.net

Rational Design of Highly Functionalized Systems

The true potential of this compound lies in its capacity to be tailored for specific functions. The rational design of highly functionalized systems is a key future research avenue, transforming the basic scaffold into bespoke molecules for targeted applications.

Research has already shown that the pyrazole ring is a versatile platform for designing potent bioactive agents. humanjournals.com Future efforts will focus on creating libraries of derivatives by introducing a wide array of functional groups at various positions on the pyrazole ring. Synthetic strategies that allow for late-stage functionalization are particularly valuable, as they enable the rapid diversification of a common intermediate. epdf.pub For example, the introduction of diiodo derivatives has been shown to permit easy access to further functionalities via Sonogashira and Grignard exchange reactions. epdf.pub

The design of specific ligands for metal coordination is another major focus. By modifying the substituents on the pyrazole-3-thione core, it is possible to tune the electronic and steric properties of the resulting metal complexes. researchgate.netresearchgate.net This allows for the fine-tuning of properties such as catalytic activity, magnetic behavior, and photophysical characteristics.

Expansion of Applications in Material Science and Catalysis

While much of the historical focus on pyrazoles has been in medicinal chemistry, significant opportunities exist in material science and catalysis. humanjournals.comepdf.pub

In material science , pyrazole-3-thione derivatives are attractive building blocks for coordination polymers and metal-organic frameworks (MOFs). The ability of the thione and adjacent nitrogen atoms to act as ligands for various metal ions could lead to materials with interesting magnetic, optical, or porous properties. researchgate.netresearchgate.net Research into polynuclear transition metal complexes suggests potential applications as single-molecule magnets. researchgate.net Furthermore, certain metal complexes have shown utility as industrial lubricant additives. researchgate.net

In catalysis , pyrazole-based ligands have been used in homogeneous catalysis. epdf.pub The sulfur atom in the pyrazole-3-thione structure offers a soft donor site that can interact with soft metals like palladium, platinum, and copper, which are common in catalytic cycles. Future research could explore the use of this compound-based complexes in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The demonstrated use in catalytic deuteration highlights this potential. googleapis.com

Interdisciplinary Approaches in Chemical Research

The future of research on this compound will be increasingly interdisciplinary. The complex challenges in science require collaboration across traditional boundaries.

Chemistry and Biology/Medicine: The rational design of pyrazole-3-thione derivatives as potential therapeutic agents requires a close partnership between synthetic chemists, computational modelers, and biologists to design, synthesize, and evaluate new compounds. humanjournals.comresearchgate.net

Organic/Inorganic Chemistry and Physics: The development of new materials, such as single-molecule magnets or photoluminescent compounds, necessitates a synergistic approach combining expertise in organic ligand synthesis, inorganic coordination chemistry, and physical characterization of magnetic and optical properties. researchgate.net

Chemistry and Engineering: Translating laboratory-scale syntheses into viable industrial processes requires collaboration with chemical engineers to optimize reaction conditions, ensure scalability, and develop sustainable manufacturing protocols. The application of complexes as lubricant additives is one such example. researchgate.net

By fostering these interdisciplinary connections, the scientific community can fully unlock the potential of the this compound scaffold, paving the way for innovations in medicine, materials, and technology. researchgate.net

Q & A

Q. What are the optimal conditions for synthesizing 2,4-Dihydro-3H-pyrazole-3-thione derivatives to maximize yield and purity?

Methodological Answer: Key synthesis parameters include:

  • Reaction Solvent : Dimethyl sulfoxide (DMSO) is often used for cyclization reactions due to its high polarity and ability to stabilize intermediates. For example, refluxing hydrazide derivatives in DMSO for 18 hours achieved a 65% yield of triazole-thione derivatives .
  • Temperature and Time : Prolonged reflux (18–24 hours) at 80–100°C ensures complete cyclization. Rapid cooling post-reaction minimizes byproduct formation.
  • Purification : Crystallization with ethanol-water mixtures (1:1 v/v) effectively removes unreacted starting materials and enhances purity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

  • NMR :
    • ¹H NMR : Thione protons resonate at δ 13.5–14.5 ppm, while aromatic substituents appear as distinct multiplet signals .
    • ¹³C NMR : The thiocarbonyl (C=S) group shows peaks near δ 165–175 ppm .
  • IR Spectroscopy : A strong absorption band at 1150–1250 cm⁻¹ confirms the C=S stretch .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.3% tolerance) .

Q. What are the common challenges in purifying this compound compounds?

Methodological Answer:

  • Low Solubility : Use polar aprotic solvents (e.g., DMF) for recrystallization.
  • Byproduct Formation : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) separates thione derivatives from oxidized byproducts (e.g., triazole-3-ones) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?

Methodological Answer:

  • HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311++G(d,p)) reveal electron-rich regions (HOMO localized on thione sulfur) and electrophilic sites (LUMO on triazole ring), guiding reactivity predictions .
  • NMR Chemical Shift Prediction : GIAO-DFT methods correlate experimental ¹H and ¹³C shifts with theoretical values (R² > 0.95), validating structural assignments .

Q. What strategies reconcile discrepancies in reported biological activities (e.g., antimicrobial efficacy) of these derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For instance:
    • 4-(3-Chlorophenyl)methyl derivatives show enhanced antifungal activity (MIC: 2 µg/mL) due to lipophilic Cl groups enhancing membrane penetration .
    • Pyridinyl substituents reduce cytotoxicity (IC₅₀ > 100 µM) compared to phenyl analogs .
  • Standardized Assays : Use consistent microbial strains (e.g., Candida albicans ATCC 90028) and broth microdilution protocols (CLSI guidelines) to minimize variability .

Q. How does substitution on the triazole ring influence physicochemical properties and pharmacological activity?

Methodological Answer:

  • LogP Analysis : Hydrophobic substituents (e.g., p-tolyl) increase logP values (2.5–3.5), enhancing blood-brain barrier permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows that bulky substituents (e.g., thiophen-2-yl) raise melting points (141–143°C), improving shelf stability .
  • Bioactivity : Electron-withdrawing groups (e.g., -CF₃) on the triazole ring enhance antibacterial potency by 3-fold compared to electron-donating groups (-OCH₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.